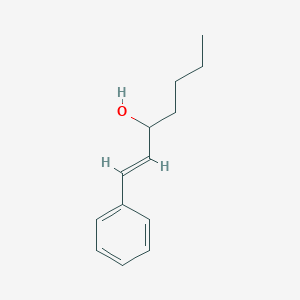

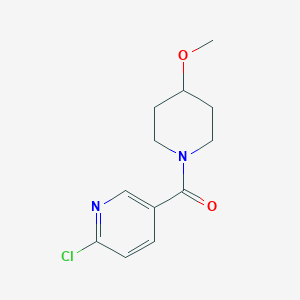

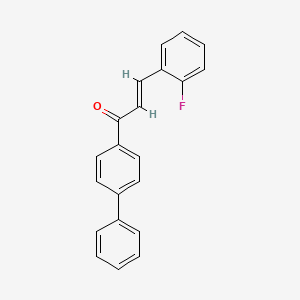

![molecular formula C13H16N2O3 B3081200 1-{[(3-Methylphenyl)amino]carbonyl}proline CAS No. 1097832-63-7](/img/structure/B3081200.png)

1-{[(3-Methylphenyl)amino]carbonyl}proline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “1-{[(3-Methylphenyl)amino]carbonyl}proline” could potentially involve the Mannich reaction . The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The final product is a β-amino-carbonyl compound, also known as a Mannich base .Molecular Structure Analysis

As a proline derivative, “1-{[(3-Methylphenyl)amino]carbonyl}proline” shares some structural characteristics with proline . Proline is unique among the 20 protein-forming amino acids in that the amine nitrogen is bound to not one but two alkyl groups, thus making it a secondary amine .Chemical Reactions Analysis

The Mannich reaction is a key reaction involving "1-{[(3-Methylphenyl)amino]carbonyl}proline" . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base . The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .Physical And Chemical Properties Analysis

The molecular weight of “1-{[(3-Methylphenyl)amino]carbonyl}proline” is 248.28 g/mol.Applications De Recherche Scientifique

Medicinal Chemistry

1-{[(3-Methylphenyl)amino]carbonyl}proline exhibits promising pharmacological properties. Researchers have explored its potential as:

- Antitumor Agent : Some studies suggest that this compound may have antitumor activity .

- Antiviral Agent : Investigations indicate its potential as an antiviral compound .

- Antimicrobial Agent : It has demonstrated antimicrobial properties .

- Antiparasitic Agent : Researchers have explored its use against parasites .

Coordination Chemistry

The structural and conformational features of 1-{[(3-Methylphenyl)amino]carbonyl}proline make it an interesting ligand for transition metals. Its multiple binding sites allow for complexation with metal ions, leading to applications in:

- Ion Sensors : Due to its flexible ligand properties, it can be used as an ion sensor .

- Transition Metal Extraction : The compound’s ability to bind transition metals makes it useful for metal extraction processes .

Material Sciences and Molecular Electronics

1-{[(3-Methylphenyl)amino]carbonyl}proline has been investigated for its role in material sciences and molecular electronics:

- Soft and Hard Donors : Its molecular framework contains both soft and hard donor atoms, making it versatile for various applications .

- Molecular Recognition : Researchers have explored its use in molecular recognition systems .

Agriculture

While not extensively studied, this compound may have potential applications in agriculture:

Mécanisme D'action

Orientations Futures

The Mannich reaction, which involves “1-{[(3-Methylphenyl)amino]carbonyl}proline”, is used in many areas of organic chemistry . It has applications in the synthesis of alkyl amines, peptides, nucleotides, antibiotics, and alkaloids . Therefore, the future directions of “1-{[(3-Methylphenyl)amino]carbonyl}proline” could involve its use in these areas.

Propriétés

IUPAC Name |

1-[(3-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-4-2-5-10(8-9)14-13(18)15-7-3-6-11(15)12(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDWIEKTZDGAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

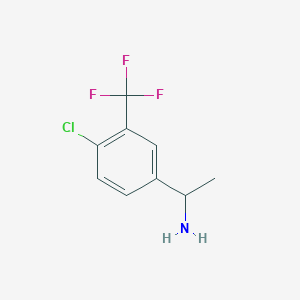

![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)

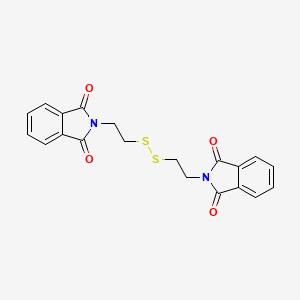

![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)

![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)

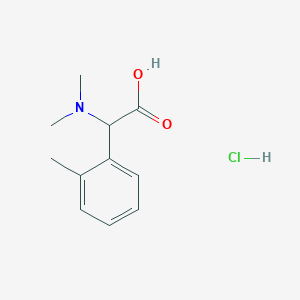

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)